2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound classified as an indole derivative. Indoles are significant heterocyclic compounds found in numerous natural products and pharmaceuticals. This specific compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in synthesizing pharmaceutical agents with anticancer, antiviral, and antimicrobial properties.
The compound can be synthesized through the bromination of 1-(1-methyl-1H-indol-3-yl)ethan-1-one, typically using bromine or N-bromosuccinimide as brominating agents in suitable solvents like dichloromethane or chloroform.
As a member of the indole family, this compound falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in their ring structure. The presence of the bromine atom enhances its reactivity and allows for further functionalization through nucleophilic substitution reactions.
The synthesis of 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one involves several key steps:
The reaction mechanism involves the electrophilic substitution of the hydrogen atom on the indole ring with a bromine atom, forming the desired bromo compound. The choice of solvent and temperature plays a critical role in optimizing yield and purity during synthesis.
The molecular formula of 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one is with a molecular weight of 249.11 g/mol. The structure features a bromo substituent at the second position of the ethyl chain attached to a methyl-substituted indole.
Key structural data includes:
2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one can participate in various chemical reactions, including:
These reactions demonstrate the versatility of 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one as a synthetic intermediate, allowing for the development of more complex molecules in organic synthesis .
The mechanism of action for 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one primarily involves its interactions with biological targets. It has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering metabolic flux within cells. This inhibition often results from binding to specific sites on proteins, leading to conformational changes that activate or inhibit protein functions.
Research indicates that compounds similar to 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one may exhibit anticancer activities by disrupting cellular signaling pathways essential for tumor growth and survival .
Key physical properties include:
Chemical properties include:
The compound's reactivity is influenced by the presence of both the bromo group and the carbonyl functionality, making it suitable for further chemical transformations .
2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one has several notable applications:
Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects against cancer and infectious diseases.
Organic Synthesis: The compound acts as a building block for creating more complex indole derivatives, which are valuable in drug discovery and development.
Biological Studies: Investigated for its interactions with various biological targets, contributing to understanding its potential therapeutic effects and mechanisms .
2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one (CAS 433335-72-9) represents a structurally sophisticated building block in modern heterocyclic chemistry. Characterized by the molecular formula C₁₁H₁₀BrNO and a molecular weight of 252.11 g/mol, this compound integrates two pharmacologically significant motifs: the 1-methylindole scaffold and a brominated ethanone sidechain [1]. Its crystalline nature (melting point 205–206°C) and moderate boiling point (predicted 366.3±17.0°C) reflect stable yet manipulable physical properties suitable for diverse synthetic transformations [1]. The bromoacetyl moiety positioned at the indole 3-position confers exceptional electrophilicity, enabling this compound to serve as a linchpin in constructing complex nitrogen-containing architectures for pharmaceutical and agrochemical applications.
The 1-methylindole core in this compound exemplifies the privileged status of indole derivatives in drug discovery. Indoles inherently possess:
Table 1: Comparative Analysis of Indole Bromoketone Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|---|
2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one | 433335-72-9 | C₁₁H₁₀BrNO | 252.11 | N1-methylation |
2-Bromo-1-(1H-indol-3-yl)ethan-1-one | 19611-93-9 | C₁₀H₈BrNO | 238.08 | Free N-H group |
1-(5-Methylthiophen-2-yl)ethan-1-one | Not provided | C₇H₈OS | 140.20 | Thiophene bioisostere |
The strategic N-methylation in 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one eliminates competing hydrogen bonding at nitrogen while retaining the indole ring's intrinsic electronic properties. This modification enhances lipophilicity (predicted density 1.46±0.1 g/cm³) and membrane permeability compared to its non-methylated analog [1] [3]. Such characteristics are indispensable for central nervous system (CNS)-targeted agents and antimicrobial compounds where penetration of biological barriers is critical. The compound's structural rigidity also enables predictable regiochemistry in ring-forming reactions, contrasting with flexible aliphatic bromoketones that may suffer from conformational ambiguity.
The α-bromoethanone functional group constitutes a versatile linchpin for molecular diversification through three primary reaction pathways:
Table 2: Synthetic Applications of Bromoacetyl Group in Medicinal Chemistry
Reaction Type | Nucleophile | Product Class | Biological Relevance | Reference Example |
---|---|---|---|---|
N-Alkylation | Primary/Secondary amines | β-Ketoamines | Serotonin receptor modulators | Antimicrobial indazole derivatives [6] |
S-Alkylation | Thiols | β-Ketosulfides | Antioxidant precursors | Not explicitly cited |
O-Alkylation | Phenols/Alcohols | β-Ketoethers | COX-2 inhibitor intermediates | Not explicitly cited |
Heterocyclization | Hydrazines | Pyrazole-fused indoles | Anticancer scaffolds | Tetrahydroindazole synthesis [6] |
Pd-catalyzed coupling | Boronic acids | Biaryl ketones | Kinase inhibitor cores | Not explicitly cited |
This reactivity profile underpins the compound's utility in constructing antimicrobial derivatives like 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one, where bromoacetyl intermediates undergo heterocyclization with hydrazines to form bioactive indazole scaffolds [6]. The electron-withdrawing carbonyl group adjacent to bromide creates an enhanced leaving group capability (estimated 10³-fold greater reactivity than alkyl bromides), enabling reactions under mild conditions incompatible with typical alkyl halides. Furthermore, the ketone's infrared signature (1690–1714 cm⁻¹) provides a distinctive spectroscopic handle for reaction monitoring [6].
The development of 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one reflects three generations of indole chemistry:
Classical electrophilic substitutions (pre-1980s): Early methods focused on C3 electrophilic attacks using Vilsmeier-Haack formylation or Friedel-Crafts acylation. These required harsh conditions (refluxing POCl₃ or AlCl₃) incompatible with acid-sensitive functionalities. 1-Methylindole synthesis relied on stoichiometric alkylation with methyl iodide under strong base conditions, often yielding quaternary ammonium impurities [7].
Transition metal-catalyzed methods (1980s–2000s): Pd-mediated cross-couplings (e.g., Larock indole synthesis) enabled direct construction of pre-functionalized indoles. While elegant, these approaches suffered from catalyst cost and halogenated precursor requirements. The Fischer indole synthesis remained dominant for unsubstituted indoles but proved problematic for N-methylated variants due to tautomeric complications [7].
Modern direct functionalization (2010s–present): Contemporary synthesis of 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one employs regioselective bromoacetylation using:
Table 3: Commercial Availability and Specifications of 2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one
Supplier | Catalog Number | Purity | Packaging | Price (USD) | Special Notes |
---|---|---|---|---|---|
AK Scientific | 1976DE | Not specified | 250mg | $399 | Standard shipping |
AK Scientific | 1976DE | Not specified | 500mg | $671 | Economical for larger scale |
American Custom Chemicals | HCH0057811 | 95.00% | 1g | $1070.84 | Cold-chain recommended |
American Custom Chemicals | HCH0057811 | 95.00% | 2.5g | $1635.30 | Bulk discount available |
American Custom Chemicals | HCH0057811 | 95.00% | 5g | $2181.31 | Requires specialized handling |
These advances addressed historical limitations in N-methylindole synthesis—specifically, the competing formation of 1,3-dimethylindolium salts and C2-substituted byproducts. The current commercial availability of this compound (priced at $399–$2181 depending on scale) reflects optimized manufacturing processes, though cost remains significant for gram-scale operations [1]. Contemporary research focuses on photocatalytic C–H functionalization to bypass pre-halogenation, potentially revolutionizing future access to such bromoketones.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: